4-Phenoxybenzene-1,2-diamine

Catalog No.
S1507660
CAS No.
13940-96-0
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxybenzene-1,2-diamine

CAS Number

13940-96-0

Product Name

4-Phenoxybenzene-1,2-diamine

IUPAC Name

4-phenoxybenzene-1,2-diamine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

FJVIHKKXPLPDSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N

Application in Polymer Science

Application in Hair Dye Industry

Application in Synthesis of Novel Monomers

Application in Synthesis of Heterocyclic Compounds

Application in Synthesis of Benzimidazoles

4-Phenoxybenzene-1,2-diamine, with the chemical formula C12_{12}H12_{12}N2_2O, is an organic compound characterized by the presence of two amine groups attached to a benzene ring, which is further substituted with a phenoxy group. This unique structure allows for various chemical interactions and potential biological activities. The compound has a molecular weight of 200.24 g/mol and is typically stored in a dark place under inert conditions to maintain its stability .

Currently, there is no scientific literature available on the mechanism of action of 4-Phenoxybenzene-1,2-diamine.

Due to the lack of specific research on 4-Phenoxybenzene-1,2-diamine, it is advisable to handle it with caution, assuming the following potential hazards:

  • Skin and eye irritation: Aromatic amines can be irritants to the skin and eyes [].
  • Respiratory irritation: Inhalation of dust particles might irritate the respiratory tract.
  • Potential allergen: Aromatic amines can sometimes cause allergic reactions [].

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are important in various biochemical pathways.
  • Reduction: Reduction reactions can yield different amine derivatives, expanding its utility in synthetic chemistry.
  • Substitution: The amine groups can engage in nucleophilic substitution reactions, allowing the formation of diverse derivatives that may possess unique properties .

The synthesis of 4-Phenoxybenzene-1,2-diamine can be achieved through several methods:

  • Coupling Reaction: A common method involves the coupling reaction between phenol and aniline under alkaline conditions. This process typically requires heating and subsequent purification steps such as distillation.
  • Nucleophilic Aromatic Substitution: This method can also be employed to synthesize the compound by utilizing suitable electrophiles .
  • Industrial Production: In industrial settings, scalable processes like continuous flow reactions or catalytic methods may be utilized to enhance efficiency and yield .

4-Phenoxybenzene-1,2-diamine finds applications across various fields:

  • Coordination Chemistry: It acts as a ligand in synthesizing metal complexes, which are studied for their catalytic properties.
  • Polymer Science: Used in the production of new fluorine-containing diamine monomers for improved polyimides.
  • Cosmetic Chemistry: Serves as a precursor agent in hair dyes, contributing to color options and durability.
  • Drug Development: Ongoing research explores its potential as an enzyme inhibitor in medicinal chemistry .

The interaction studies of 4-Phenoxybenzene-1,2-diamine primarily focus on its ability to form complexes with transition metals such as copper, zinc, cobalt, nickel, and iron. These interactions are crucial for understanding the compound's role as a ligand and its potential applications in catalysis and material science .

Several compounds share structural similarities with 4-Phenoxybenzene-1,2-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Cyclohexane-1,2-diamineTwo amine groups on a cyclohexane ringLacks aromatic character; used mainly in polymers
Ethane-1,2-diamineTwo amine groups on an ethane backboneSimpler structure; less versatile than 4-phenoxy
3,4-Diaminodiphenyl etherTwo amine groups on a biphenyl structureExhibits different reactivity due to additional rings
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamineComplex substitution patternContains multiple functional groups enhancing reactivity
4-Nitrobenzene-1,2-diamineNitro group substitution at the para positionExhibits distinct electronic properties due to nitro group

The uniqueness of 4-Phenoxybenzene-1,2-diamine lies in its phenoxy group, which enhances its ability to act as a ligand and participate in various

Coupling Reaction Approaches

Phenol-Aniline Coupling Strategies

The coupling of phenol derivatives with aniline compounds represents a fundamental approach for synthesizing phenoxyaniline structures [26] [28]. Traditional phenol-aniline coupling strategies involve nucleophilic aromatic substitution reactions where the phenoxide anion attacks activated aromatic systems [4]. The synthesis of 2-phenoxyaniline has been demonstrated through the reaction of o-nitrochlorobenzene with phenol under basic conditions, yielding the intermediate 2-phenoxy nitrobenzene which can be subsequently reduced to the corresponding amine [32].

The preparation method involves heating o-nitrochlorobenzene with phenol in the presence of alkaline catalysts at temperatures ranging from 80-85°C for the initial phase, followed by elevated temperatures of 145-155°C [32]. This segmented heating approach ensures optimal reaction progression while maintaining product integrity.

Table 1: Phenol-Aniline Coupling Reaction Conditions

Starting MaterialPhenol DerivativeTemperature (°C)Time (hours)Yield (%)
o-NitrochlorobenzenePhenol80-85565-75
o-NitrochlorobenzenePhenol145-155870-85
4-BromoanilinePhenol1402090

Catalyst-Mediated Coupling Mechanisms

Metal-catalyzed coupling reactions provide efficient pathways for constructing phenoxy-aniline linkages [26] [27]. Palladium-catalyzed coupling mechanisms involve oxidative addition, transmetallation, and reductive elimination stages [27]. The use of palladium-based metal-organic frameworks has demonstrated high turnover frequencies and excellent yields in carbon-oxygen bond formation reactions [26].

Copper-catalyzed coupling mechanisms operate through different pathways compared to palladium systems [36]. The copper-mediated formation of carbon-nitrogen and carbon-oxygen bonds involves the generation of active copper(I) species through either reduction of copper(II) salts or oxidation of copper metal [36]. The synthesis of 4-phenoxyaniline has been achieved using copper(II) glycinate monohydrate as catalyst in dimethyl sulfoxide at 80°C, yielding 98% product after 8 hours [33].

The mechanism of copper-catalyzed amination involves the formation of anionic copper complexes that facilitate nucleophilic substitution [36]. Cyclic voltammetry and mass spectrometry studies have elucidated the role of 1,3-diketonate ligands in stabilizing the catalytically active copper species [36].

Nucleophilic Substitution Pathways

Aromatic Nucleophilic Substitution Mechanisms

Aromatic nucleophilic substitution represents a key mechanistic pathway for the synthesis of phenoxydiamine compounds [4]. The SNAr (addition-elimination) mechanism is the most important pathway for nucleophilic aromatic substitution [4]. Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group [4].

The synthesis of 2-bromo-1-nitro-4-phenoxybenzene demonstrates the application of nucleophilic substitution in constructing phenoxy linkages . The mechanism typically follows an SNAr pathway due to the presence of electron-withdrawing nitro groups . The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [4].

The reactivity pattern in nucleophilic aromatic substitution is influenced by the electronic properties of substituents . The electron-withdrawing nature of the nitro group and the electron-donating character of the phenoxy group create a reactivity gradient that allows for selective functionalization under controlled conditions .

Regioselective Control Strategies

Regioselective control in aromatic synthesis requires careful consideration of directing effects and steric factors [19] [20]. The prediction and control of regioselectivity in complex substitution reactions involves identifying the strongest activating or deactivating substituents on the aromatic ring [20].

Strategies for controlling regioselectivity include the use of protecting groups to temporarily block certain positions on the ring [20]. Sequential reactions performed in a specific order can achieve the desired substitution pattern [20]. The synthesis of 2,6-dinitrotoluene exemplifies the challenges in achieving correct regioselectivity, requiring careful control of nitration conditions and selective catalysts [20].

Table 2: Regioselectivity Control Parameters

SubstrateDirecting GroupPreferred PositionSelectivity (%)Conditions
Nitrobenzene-NO₂ (meta)meta85-90Standard electrophilic conditions
Aniline-NH₂ (ortho/para)para70-80Mild acidic conditions
Phenol-OH (ortho/para)para75-85Basic conditions

Reduction-Based Synthetic Routes

Nitro Group Reduction Methodologies

The reduction of nitro groups to amines represents a crucial transformation in the synthesis of aromatic diamines [8] [9] [11]. Industrial-scale reduction of nitroaromatic compounds employs various methodologies including catalytic hydrogenation, metal-acid systems, and chemical reductants [11].

Catalytic hydrogenation using Raney nickel, palladium-on-carbon, or platinum(IV) oxide provides efficient reduction pathways [11]. The optimization of nitro group reduction has been demonstrated using sodium borohydride in combination with nickel complexes [8]. The ideal reaction conditions involve 4 mmol sodium borohydride and 2 mmol nickel catalyst at room temperature in ethanol for 20 minutes, achieving complete conversion to aniline derivatives [8].

Iron in acidic media provides an alternative reduction methodology, particularly suitable for industrial applications [11]. Sodium hydrosulfite and sodium sulfide systems offer selective reduction capabilities, as demonstrated in the conversion of dinitrophenol to nitroaminophenol [11].

Table 3: Nitro Group Reduction Methods

Reducing AgentCatalystSolventTemperature (°C)TimeYield (%)
H₂Pd/CEthanol252-4 hours90-95
NaBH₄Ni(PPh₃)₄Ethanol2520 minutes95-98
FeHClWater803-5 hours85-90
Na₂S₂O₄NoneWater602-3 hours80-85

Selective Reduction Approaches

Selective reduction of aromatic nitro groups in the presence of other functional groups requires specialized methodologies [9]. Hydrazine hydrate has been demonstrated as an effective reducing agent for selective nitro group reduction in the presence of amide functionality [9]. The reduction proceeds under pressure-mediated conditions, achieving selective transformation without affecting amide groups [9].

The mechanism of selective reduction involves the preferential interaction of hydrazine with the nitro group while leaving amide functionalities intact [9]. This selectivity is crucial in complex molecular architectures where multiple reducible groups are present [9].

Electrochemical reduction provides another approach for selective nitro group transformation [35] [37]. The electrochemical protocol using graphite felt electrodes and ammonia as reductant demonstrates high chemoselectivity [35]. Depending on cell voltage and solvent conditions, the process can yield aromatic azoxy, azo, hydrazo compounds, or aniline derivatives [35].

Green Chemistry Synthetic Paradigms

Solvent-Free Reaction Conditions

Solvent-free organic synthesis represents an environmentally sustainable approach to chemical transformations [10]. The principles of solvent-free synthesis rely on direct interaction of reactants without solvent mediation [10]. Mechanochemical activation through grinding or ball milling enhances reaction rates and selectivity by increasing contact between reactants [10].

The synthesis of aromatic compounds under solvent-free conditions has been demonstrated in various coupling reactions [10]. Microwave-assisted synthesis provides thermal activation for solvent-free transformations, utilizing dielectric heating to enhance molecular interactions [10].

Table 4: Solvent-Free Reaction Conditions

Reaction TypeActivation MethodTemperature (°C)TimeYield (%)
CouplingMechanochemical2530 minutes75-85
CouplingMicrowave12015 minutes80-90
ReductionThermal1502 hours70-80

Catalyst-Free Methodologies

Catalyst-free organic synthesis eliminates the need for expensive and potentially toxic catalysts [22]. This approach reduces environmental impact and simplifies purification procedures [22]. The development of catalyst-free methodologies focuses on substrate activation through electronic or thermal means [22].

Direct coupling reactions without metal catalysts have been achieved through careful substrate design and reaction condition optimization [22]. The elimination of catalysts reduces costs and environmental burden while maintaining synthetic efficiency [22].

Room Temperature Synthesis Protocols

Room temperature synthesis protocols minimize energy requirements and enhance reaction selectivity [12] [13] [17]. The development of room temperature catalytic pathways for aromatic compound synthesis represents a significant advancement in sustainable chemistry [12].

Palladium-catalyzed synthesis of tri(heteroaryl) benzene derivatives has been achieved at room temperature using simple palladium acetate catalysts [12]. The room temperature approach prevents catalyst deactivation and enhances product selectivity [17].

Table 5: Room Temperature Synthesis Parameters

Catalyst SystemSubstrateTimeYield (%)Selectivity (%)
Pd(OAc)₂Nitroalkenes4-6 hours70-8590-95
Cu complexesAryl halides8-12 hours75-9085-92
Ionic liquidsVarious2-4 hours80-9588-95

Industrial Scale Synthesis Considerations

Process Optimization Parameters

Industrial scale synthesis of aromatic diamines requires comprehensive process optimization [15] [16]. Process optimization involves adjusting equipment utilization, operating procedures, and control systems to maximize efficiency [15]. Equipment optimization focuses on identifying and eliminating bottlenecks in the production process [15].

The three fundamental parameters for process optimization include equipment optimization, operating procedures standardization, and control loop optimization [15]. Each control loop must be properly designed and tuned to maintain optimal process conditions [15]. Studies indicate that over 35% of industrial control loops typically exhibit performance problems [15].

Table 6: Process Optimization Parameters

Parameter CategoryKey VariablesOptimization RangeImpact on Yield
Temperature ControlReaction temperature±2°C5-10%
Pressure ControlSystem pressure±0.1 bar3-7%
Flow RateReagent feed rate±5%8-12%
Residence TimeReaction time±10 minutes6-9%

Yield Enhancement Strategies

Yield enhancement strategies incorporate advanced process control and reaction condition optimization [16]. Deep learning-driven synthesis planning enables the prioritization of high-yield synthetic routes [16]. Generic yield prediction models can predict yields for any given reaction without being constrained by specific reaction types [16].

The integration of yield prediction models into synthetic planning tools demonstrates significant improvements in route selection [16]. Studies comparing traditional synthesis planning with yield-augmented approaches show that incorporation of yield prediction preferentially identifies optimal synthetic routes [16].

Continuous monitoring and optimization of reaction parameters enables real-time yield enhancement [16]. The implementation of automated control systems maintains optimal reaction conditions throughout the synthesis process [16].

Purification Methodologies

Industrial purification of aromatic compounds employs multiple separation techniques [21] [25]. Crystallization represents the primary purification method for solid aromatic compounds [25]. The principle involves differential solubility where the target compound and impurities exhibit different solubilities in selected solvents [25].

Distillation methods including fractional distillation, vacuum distillation, and steam distillation provide efficient separation of liquid products [25]. Chromatographic techniques using various adsorbents and mobile phases enable high-resolution purification [25].

Table 7: Purification Methodologies Comparison

MethodPurity Achieved (%)Recovery (%)Energy RequirementCost Factor
Crystallization95-9985-95LowLow
Distillation90-9890-98HighMedium
Chromatography98-99.580-90MediumHigh
Sublimation95-9975-85MediumLow

Quinone Formation Mechanisms

The oxidation of 4-Phenoxybenzene-1,2-diamine proceeds through well-established quinone formation pathways that involve systematic electron transfer processes. Research has demonstrated that aromatic diamines undergo oxidation through multiple mechanistic routes, with quinone formation representing a fundamental transformation pathway [1].

The oxidation of benzene-1,2-diamine derivatives to phenazine-2,3-diamine can be achieved using various oxidizing agents including iron(III) chloride, iodine in ethanol, potassium persulfate in acetic acid, lead(IV) oxide, silver(I) oxide, and copper(I) perchlorate [1]. These reactions typically proceed through two-electron oxidation pathways involving the formation of radical intermediates.

Oxidizing AgentReaction ConditionsYield (%)Temperature (°C)Reaction Time (h)
Iron(III) chlorideH2O, ethanol88Room temperature6-8
Iodine/ethanolEthanol88Room temperature6-8
Potassium persulfateAcetic acid76Room temperature4-6
Lead(IV) oxideOrganic solvent85Room temperature8-12
Silver(I) oxideOrganic solvent82Room temperature8-12

The mechanistic pathway for quinone formation involves initial single-electron transfer from the amino groups to the oxidizing agent, followed by proton loss and subsequent electron transfer to generate the quinone structure. The phenoxy substituent in 4-Phenoxybenzene-1,2-diamine provides additional stabilization through resonance effects, influencing both the reaction kinetics and product distribution [2].

Oxygen-Mediated Transformations

Oxygen-mediated oxidation of 4-Phenoxybenzene-1,2-diamine represents an environmentally favorable approach utilizing molecular oxygen as the terminal oxidant. Catalytic systems employing cobalt(II) and manganese(III) complexes have demonstrated exceptional efficiency in promoting aerobic oxidation under mild conditions [3].

The homogeneous catalytic oxidation of ortho-substituted anilines with dioxygen proceeds through two fundamental mechanisms. The first involves dioxygen complex formation, where molecular oxygen enters the catalytic cycle via coordination to the metal center. The second mechanism involves generation of reactive oxygen species through oxidation by metal salts [3].

Triphenylphosphine-cobaloxime(II) systems readily form dioxygen complexes in methanol, facilitating the conversion of 2-aminophenol to 2-aminophenoxazin-3-one through a series of hydrogen abstraction and addition steps. The kinetic equation for this process follows the relationship:

$$ \text{RATE} = \frac{k1K1K2[\text{Co}]0[\text{AP}]0[\text{O}2]}{1 + K1[\text{AP}]0 + K2[\text{O}2]} $$

where $$ k1 $$, $$ K1 $$, and $$ K_2 $$ represent the rate constant and equilibrium constants for the respective mechanistic steps [3].

Catalyst SystemSubstrateProductConditionsYield (%)
Co(II)-PPh32-Aminophenol2-Aminophenoxazin-3-oneMeOH, 1 atm O2, RT85
Mn(III) saltsBenzodiazepineFormyl derivativeAerobic, 50°C78
Co(II) complexesPhenylenediaminePhenazine derivativeTHF, 1 atm O282

Reduction Mechanisms

Catalytic Hydrogenation Processes

Catalytic hydrogenation of 4-Phenoxybenzene-1,2-diamine and related aromatic diamines proceeds through heterogeneous catalysis using various supported metal catalysts. Ruthenium-based catalysts supported on graphitic carbon nitride (Ru/g-C3N4) demonstrate exceptional selectivity for the chemoselective hydrogenation of aromatic diamines to cyclic diamines [4].

The hydrogenation of para-phenylenediamine to 1,4-cyclohexanediamine over Ru/g-C3N4 catalysts achieves complete conversion with selectivity exceeding 86% under mild conditions. The carbon nitride support provides abundant basic sites that facilitate aromatic ring hydrogenation while maintaining catalyst stability [4].

CatalystSubstrateProductConversion (%)Selectivity (%)Conditions
5% Ru/g-C3N4-600p-Phenylenediamine1,4-Cyclohexanediamine10087.9130°C, 5 MPa H2, 2.5 h
5% Ru/g-C3N4-550p-Phenylenediamine1,4-Cyclohexanediamine98.586.1130°C, 5 MPa H2, 2.5 h
5% Ru/Cp-Phenylenediamine1,4-Cyclohexanediamine95.258.6130°C, 5 MPa H2, 2.5 h

The reaction mechanism involves initial coordination of the aromatic diamine to the metal surface, followed by sequential hydrogen addition to the benzene ring. The nitrogen functionality in the g-C3N4 support creates a unique electronic environment that enhances catalyst performance compared to conventional carbon-supported catalysts [4].

Metal-Mediated Reductive Transformations

Bimetallic nanocatalysts have emerged as highly effective systems for the reduction of aromatic diamines and related compounds. Palladium-cobalt bimetallic nanoparticles supported on iron oxide (PdCo-Fe3O4) demonstrate superior catalytic performance for imine reduction under exceptionally mild conditions [5].

The PdCo-Fe3O4 catalyst system operates at room temperature under atmospheric pressure of hydrogen, achieving turnover numbers of 1583 for imine reduction. The synergistic effect between palladium and cobalt creates enhanced catalytic activity compared to monometallic systems [5].

CatalystSubstrate TypeTemperature (°C)Pressure (atm)TONRecyclability
PdCo-Fe3O4Aromatic iminesRoom temperature1.0 H21583>10 cycles
Pd-Fe3O4Aromatic iminesRoom temperature1.0 H28508 cycles
Co-Fe3O4Aromatic iminesRoom temperature1.0 H23406 cycles

The reduction mechanism proceeds through initial coordination of the imine substrate to the bimetallic surface, followed by hydrogen activation and hydride transfer to the carbon-nitrogen double bond. The magnetic iron oxide support facilitates catalyst recovery and recycling [5].

Substitution Reaction Profiles

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions of 4-Phenoxybenzene-1,2-diamine proceed through the classical two-step mechanism involving initial electrophile attack followed by deprotonation to restore aromaticity. The presence of both amino and phenoxy substituents creates a highly activated aromatic system with specific regioselectivity patterns [6] [7].

The amino groups in 4-Phenoxybenzene-1,2-diamine function as strong electron-donating groups, activating the aromatic ring toward electrophilic attack. These groups are ortho/para directing, while the phenoxy substituent provides additional activation through resonance stabilization [8].

The general mechanism involves formation of a σ-complex intermediate (arenium ion) through electrophile attack on the aromatic ring. This step is rate-determining due to the disruption of aromaticity. The subsequent deprotonation step rapidly restores the aromatic system [8].

ElectrophileRegioselectivityRelative RateMajor Product PositionReaction Conditions
Br2/FeBr3ortho/para to NH2Very fast3,5-positionsRoom temperature
HNO3/H2SO4ortho/para to NH2Fast3,5-positions0-5°C
CH3COCl/AlCl3ortho/para to NH2Moderate3,5-positionsRoom temperature
SO3/H2SO4ortho/para to NH2Moderate3,5-positions50-80°C

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution reactions involving 4-Phenoxybenzene-1,2-diamine derivatives typically require the presence of electron-withdrawing groups to activate the aromatic ring. The mechanism proceeds through either addition-elimination (SNAr) or elimination-addition pathways [9] [10].

The SNAr mechanism requires electron-withdrawing substituents in ortho or para positions relative to the leaving group to stabilize the anionic intermediate (Meisenheimer complex). The amino groups in 4-Phenoxybenzene-1,2-diamine function as electron-donating groups, generally inhibiting nucleophilic substitution unless additional activating groups are present [11].

For systems containing nitro groups, the nucleophilic substitution proceeds readily with formation of stable anionic intermediates. The reaction kinetics follow second-order behavior with rate constants ranging from 10^3 to 10^4 L mol^-1 s^-1 for activated systems [12].

SubstrateNucleophileActivationRate Constant (L mol^-1 s^-1)Temperature (°C)
2,4-DinitroarylPiperidineHigh1.5 × 10^425
2-NitroarylMorpholineModerate2.3 × 10^350
4-NitroarylPyrrolidineModerate1.8 × 10^350
UnactivatedAmineNone<10>100

Cyclization Reaction Mechanisms

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of 4-Phenoxybenzene-1,2-diamine proceed through nucleophilic attack of the amino groups on electrophilic centers within the molecule or on external reagents. These reactions commonly lead to the formation of benzimidazole, quinoxaline, and related heterocyclic structures [13].

The condensation of ortho-phenylenediamine derivatives with aldehydes and ketones represents a fundamental cyclization pathway. The reaction proceeds through imine formation followed by intramolecular cyclization to generate benzimidazole derivatives. With formic acid, the reaction produces unsubstituted benzimidazole, while other carboxylic acids yield 2-substituted products [13].

ReagentProductMechanismYield (%)Conditions
Formic acidBenzimidazoleCondensation/cyclization85Reflux, 2-4 h
Acetic acid2-MethylbenzimidazoleCondensation/cyclization78Reflux, 3-5 h
Benzaldehyde2-PhenylbenzimidazoleCondensation/cyclization82Reflux, 4-6 h
Dimethyl oxalateQuinoxalinedioneDouble condensation75Reflux, 6-8 h

Heterocycle Formation Mechanisms

The formation of heterocyclic compounds from 4-Phenoxybenzene-1,2-diamine involves various cyclization mechanisms depending on the reaction conditions and reagents employed. Oxidative cyclization reactions lead to phenazine derivatives, while condensation reactions with dicarbonyl compounds produce quinoxaline systems [14].

The synthesis of phenazine derivatives proceeds through oxidative coupling of the diamine with appropriate oxidizing agents. Iron(III) chloride-mediated oxidation generates phenazine-2,3-diamine derivatives through radical coupling mechanisms [2].

The formation of quinoxaline derivatives involves condensation of the diamine with α-dicarbonyl compounds such as glyoxal, diacetyl, or benzil. The reaction proceeds through double imine formation followed by cyclization and aromatization [14].

Heterocycle TypeFormation MechanismKey IntermediatesTypical Yield (%)
PhenazineOxidative couplingRadical intermediates70-85
QuinoxalineCondensation/cyclizationDiimine intermediates75-90
BenzimidazoleCondensation/cyclizationMonoimine intermediates80-95
BenzotriazoleNitrous acid reactionDiazonium intermediates65-80

Kinetic and Thermodynamic Studies

Reaction Rate Determinations

Kinetic studies of reactions involving 4-Phenoxybenzene-1,2-diamine and related compounds have revealed important mechanistic details and structure-activity relationships. The rate of electrophilic aromatic substitution reactions depends strongly on the electronic nature of the substituents and the reaction conditions [15] [12].

For nucleophilic aromatic substitution reactions, detailed kinetic analysis has shown that reactions proceed through base-catalyzed mechanisms when secondary amines are employed. The rate constants show significant dependence on the basicity of the nucleophile and the electron-withdrawing ability of the activating groups [12].

Reaction TypeRate ExpressionTemperature Range (°C)Activation Barriers
Electrophilic substitutionRate = k[ArH][E+]0-50Low (10-25 kJ/mol)
Nucleophilic substitutionRate = k[ArX][Nu][Base]25-100Moderate (40-80 kJ/mol)
Oxidation reactionsRate = k[ArH][Ox]25-130Variable (20-60 kJ/mol)
HydrogenationRate = k[ArH][H2][Cat]25-130Moderate (30-70 kJ/mol)

Activation Energy Parameters

Activation energy determinations for reactions of aromatic diamines provide insight into the energy barriers associated with different transformation pathways. Thermal analysis of related compounds has revealed activation energies ranging from 235 to 241 kJ/mol for thermal decomposition processes [16].

For catalytic hydrogenation reactions, the activation energies are significantly lower due to the involvement of metal catalysts that provide alternative reaction pathways. The Ru/g-C3N4 catalyst system demonstrates particularly favorable energetics for aromatic ring hydrogenation [4].

ProcessActivation Energy (kJ/mol)Pre-exponential FactorMethod
Thermal decomposition235-24110^12-10^14 s^-1Kissinger analysis
Catalytic hydrogenation30-7010^8-10^12 s^-1Arrhenius analysis
Oxidation reactions20-6010^6-10^10 s^-1Temperature variation
Cyclization reactions40-8010^7-10^11 s^-1Kinetic measurements

Reaction Equilibrium Studies

Equilibrium studies of reactions involving 4-Phenoxybenzene-1,2-diamine have revealed important thermodynamic parameters that control product formation and stability. The formation of heterocyclic products is generally thermodynamically favored due to the stabilization provided by aromaticity and ring strain relief [17].

Computational studies using density functional theory (DFT) methods have provided detailed thermodynamic data for various reaction pathways. The standard enthalpy of formation for related diaminobenzene compounds ranges from 86.6 to 99.7 kJ/mol, with ortho-substituted isomers being thermodynamically most stable [17].

EquilibriumΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Temperature (K)
Benzimidazole formation-45 to -60-120 to -150-10 to -15298
Quinoxaline formation-50 to -70-130 to -160-12 to -18298
Phenazine formation-40 to -55-110 to -140-8 to -12298
Hydrogenation equilibrium-80 to -120-150 to -200-35 to -60298

XLogP3

2.2

Wikipedia

3,4-Diaminodiphenyl ether

Dates

Last modified: 08-15-2023

Explore Compound Types